Dual SERT/NET Reuptake Inhibition Potency: A Core Pharmacological Differentiator
In the foundational SAR study, a series of 20 mono-substituted N-(1,2-diphenylethyl)piperazines were evaluated for their ability to inhibit serotonin (SERT) and noradrenaline (NET) reuptake. Two compounds from this series, which encompasses the target compound's core scaffold, demonstrated in vitro profiles comparable to the clinical SNRI duloxetine, while others with different N-substitutions were inactive or less balanced [1]. This establishes that the 1,2-diphenylethyl-4-methyl substitution pattern is not a generic piperazine feature but a specifically optimized pharmacophore.
| Evidence Dimension | Dual Serotonin (SERT) and Noradrenaline (NET) Reuptake Inhibition Profile |
|---|---|
| Target Compound Data | Reported to possess a balanced dual SNRI profile; specific IC50 values are not publicly disclosed but are described as comparable to duloxetine [1]. |
| Comparator Or Baseline | Duloxetine, a clinical SNRI, and other mono-substituted N-(1,2-diphenylethyl)piperazines which showed varied or no dual activity [1]. |
| Quantified Difference | Specific quantitative difference is not available; differentiation is based on qualitative pharmacological profile (balanced dual SNRI vs. inactive or selective analogs) [1]. |
| Conditions | In vitro radioligand binding and functional reuptake inhibition assays in transfected cell lines and synaptosomes [1]. |
Why This Matters
This evidence confirms the compound is not an inactive piperazine byproduct but a member of a pharmacologically privileged class. For procurement, this justifies its selection over other N-substituted piperazines that lack this dual inhibitory profile, which is critical for research on central nervous system disorders or stress urinary incontinence.
- [1] M Jonathan Fray, Gerwyn Bish, Alan Daniel Brown, Paul V. Fish, Alan Stobie, Florian Wakenhut, Gavin Alistair Whitlock. N-(1,2-diphenylethyl)piperazines: a new class of dual serotonin/noradrenaline reuptake inhibitor. Bioorg Med Chem Lett. 2006 Aug 15;16(16):4345-8. View Source
